A Technical Guide to the Physicochemical Properties of 2-(4-bromo-phenylamino)-thiazole-4-carboxylic acid
A Technical Guide to the Physicochemical Properties of 2-(4-bromo-phenylamino)-thiazole-4-carboxylic acid
Executive Summary
This document provides a comprehensive technical overview of the essential physicochemical properties of 2-(4-bromo-phenylamino)-thiazole-4-carboxylic acid (CAS No: 165682-80-4). As a member of the versatile thiazole class of heterocyclic compounds, this molecule holds significant potential in medicinal chemistry and agrochemical development.[1][2][3] The strategic incorporation of a 4-bromophenylamino moiety and a carboxylic acid group onto the thiazole scaffold suggests a nuanced profile of biological activity and pharmacokinetic behavior.[1][4] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both a compilation of known data and detailed, field-proven experimental protocols for the determination of critical parameters such as lipophilicity (LogP/D), aqueous solubility, and acid-base dissociation constants (pKa). Understanding these properties is paramount for advancing from a lead compound to a viable clinical candidate.
Introduction: Context and Significance
The Thiazole Scaffold: A Privileged Structure in Drug Discovery
The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, celebrated for its wide spectrum of pharmacological activities.[5][6] Its presence in natural products like Vitamin B1 (Thiamine) and blockbuster drugs such as the antibiotic Penicillin underscores its biological importance. Thiazole derivatives are known to exhibit potent antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties, making them a focal point of synthetic and therapeutic research.[4][5][7] The electronic properties of the thiazole ring, combined with its ability to serve as a versatile synthetic building block, allow for extensive structure-activity relationship (SAR) studies.[2][5]
Profile of 2-(4-bromo-phenylamino)-thiazole-4-carboxylic acid
The subject of this guide, 2-(4-bromo-phenylamino)-thiazole-4-carboxylic acid, is a synthetic compound featuring three key functional regions:
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A Thiazole Core: The central heterocyclic scaffold.
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A Carboxylic Acid Group: Located at the 4-position, this group imparts acidic properties, influences solubility, and provides a handle for forming salts or esters.[1]
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A 4-Bromophenylamino Group: At the 2-position, this group significantly impacts lipophilicity. The bromine atom, an electron-withdrawing halogen, can enhance biological activity through halogen bonding and by modifying metabolic stability.[1][4]
This specific combination of functional groups makes the compound a compelling candidate for targeted drug discovery programs, particularly those aimed at kinase inhibition or antimicrobial action where similar structures have shown promise.[8][9]
The Imperative of Physicochemical Profiling
The journey of a drug from discovery to clinical application is critically dependent on its absorption, distribution, metabolism, and excretion (ADME) properties. These pharmacokinetic behaviors are, in turn, governed by fundamental physicochemical parameters. Properties like solubility, lipophilicity (LogP), and ionization state (pKa) dictate a molecule's ability to dissolve in physiological fluids, cross biological membranes, and interact with its target receptor. Early and accurate characterization of these properties is essential for identifying liabilities, guiding lead optimization, and ultimately reducing the high attrition rates in drug development.
Core Physicochemical & Structural Data
This section summarizes the key identifying information and physicochemical parameters for 2-(4-bromo-phenylamino)-thiazole-4-carboxylic acid. Where experimental data is not publicly available, the parameter is noted as a candidate for experimental determination using the protocols detailed in Section 3.
| Parameter | Value / Information | Significance in Drug Development |
| IUPAC Name | 2-[(4-bromophenyl)amino]-1,3-thiazole-4-carboxylic acid[1] | Unambiguous chemical identification. |
| CAS Number | 165682-80-4[1][10] | Unique registry number for database tracking. |
| Molecular Formula | C₁₀H₇BrN₂O₂S[1][4][10] | Defines elemental composition. |
| Molecular Weight | 299.14 g/mol [1][4][10] | Impacts diffusion rates and ligand efficiency metrics. |
| Appearance | Solid, powder.[1] | Basic physical state identification. |
| Melting Point (°C) | Not publicly available. Requires experimental determination. | Indicator of purity and crystal lattice energy; affects solubility. |
| Aqueous Solubility | Described as having "potential solubility in polar solvents".[1] Requires experimental determination. | Crucial for absorption and formulation; low solubility is a major hurdle. |
| Lipophilicity (LogP) | Not publicly available. Requires experimental determination. | Governs membrane permeability and protein binding. Key for ADME profile. |
| pKa | Not publicly available. Requires experimental determination. | Determines the ionization state at physiological pH, affecting solubility, permeability, and target binding. |
Experimental Determination of Key Parameters
As a Senior Application Scientist, the following protocols are presented not merely as steps, but as self-validating systems grounded in established principles. The rationale behind key choices is explained to ensure robust and reproducible data generation.
Lipophilicity: Shake-Flask Determination of LogD₇.₄
Expertise & Causality: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. For an ionizable molecule like ours, the distribution coefficient (LogD) at a specific pH is more pharmacologically relevant than the partition coefficient (LogP), which applies only to the neutral species. We target pH 7.4 to mimic physiological conditions. The shake-flask method, while manual, remains the gold standard (OECD Guideline 107) for its direct measurement of partitioning.
Detailed Protocol:
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Preparation of Phases:
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Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
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Saturate n-octanol with the PBS buffer by mixing vigorously and allowing the phases to separate overnight.
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Similarly, saturate the PBS buffer with the pre-saturated n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.
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Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent like DMSO or methanol.
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Partitioning Experiment:
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In a glass vial, combine 5 mL of the saturated n-octanol and 5 mL of the saturated PBS.
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Spike the system with a small volume (e.g., 50 µL) of the stock solution, ensuring the final organic solvent concentration is <1%.
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Cap the vial tightly and shake at a constant temperature (e.g., 25°C) for at least 2 hours to ensure equilibrium is reached. A mechanical shaker is recommended for reproducibility.
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-
Phase Separation: Centrifuge the vial (e.g., 2000 x g for 10 minutes) to achieve a clean separation of the n-octanol and aqueous phases.
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Quantification:
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Carefully sample a known volume from the aqueous phase.
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Analyze the concentration of the compound using a validated analytical method, such as HPLC-UV. A standard curve in the same buffer is required for accurate quantification.
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The concentration in the n-octanol phase is determined by mass balance: C_octanol = (C_initial - C_aqueous) * (V_aqueous / V_octanol).
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Calculation: The distribution coefficient (D) is calculated as the ratio of the concentrations: D = C_octanol / C_aqueous. The final value is expressed as its logarithm: LogD = log₁₀(D).
Caption: Workflow for Shake-Flask LogD Determination.
Acidity/Basicity: Potentiometric Determination of pKa
Expertise & Causality: This compound possesses at least two ionizable centers: the carboxylic acid (acidic) and the amino/thiazole nitrogens (basic). Potentiometric titration is the definitive method for pKa determination. It involves monitoring the pH of a solution as a titrant (strong acid or base) is added. The pKa is the pH at which the functional group is 50% ionized, identified as the midpoint of the buffering region on the titration curve. This data is crucial as ionization dramatically alters solubility and membrane permeability.
Detailed Protocol:
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Instrument Setup: Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, 10.0). Use a temperature-compensated probe.
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Sample Preparation: Accurately weigh and dissolve the compound in a solvent mixture, typically water with a co-solvent (e.g., methanol or DMSO) to ensure initial solubility. A supporting electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.
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Acid-Base Titration:
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Perform an initial titration of the solvent blank (water/co-solvent + KCl) with standardized HCl and KOH to determine the electrode and solvent correction factors.
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For the sample, first titrate with standardized HCl (e.g., 0.1 M) to protonate all basic sites.
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Then, titrate the acidified solution with standardized KOH (e.g., 0.1 M), recording the pH after each incremental addition of titrant. Stir the solution continuously.
-
-
Data Analysis:
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Plot the pH versus the volume of titrant added.
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The pKa values are determined from the inflection points of the curve. Specialized software (e.g., Hyperquad) can be used to refine the pKa values by fitting the data to a theoretical model, which is the most accurate approach. The carboxylic acid pKa (pKa₁) will be in the lower pH range, while the pKa for the protonated amino group (pKa₂) will be in a higher range.
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Caption: Predicted Ionization States vs. pH. (Note: Image placeholders would be replaced with actual chemical structures).
Thermodynamic Aqueous Solubility
Expertise & Causality: Thermodynamic solubility is the saturation concentration of a compound in a specific medium after equilibrium has been reached. It is the most accurate and relevant measure for predicting in vivo dissolution. The shake-flask method ensures that the system reaches true equilibrium, accounting for the energy required to break the crystal lattice. This is superior to kinetic solubility measurements, which can often overestimate the true value.
Detailed Protocol:
-
System Preparation: Prepare aqueous buffers at relevant pH values (e.g., pH 2.0, 6.5, and 7.4) to assess solubility of the different ionic species.
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Equilibration:
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Add an excess amount of the solid compound to each buffer in a glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is achieved.
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Sample Processing:
-
After equilibration, allow the vials to stand, letting the excess solid settle.
-
Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.
-
Filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microparticulates.
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Quantification:
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Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method.
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Prepare a standard curve using the same buffered medium to ensure accurate measurement. The result is typically reported in µg/mL or µM.
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Caption: Workflow for Thermodynamic Solubility Assay.
References
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Olinescu, A. et al. (1982). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. PubMed. [Link]
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Ayati, A. et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]
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Ayati, A. et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
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Chance, M. R. A. et al. (1946). The pharmacology of basic esters of thiazole carboxylic acids. SciSpace. [Link]
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Jurado, J. et al. (2020). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PubMed Central. [Link]
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Sobańska, A. W. et al. (2004). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. [Link]
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Mahmood, A. A. R. & Kubba, M. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. [Link]
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Al-wsabli, M. A. et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Publications. [Link]
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Al-wsabli, M. A. et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PubMed Central. [Link]/pmc/articles/PMC11024300/)
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